5,6-trans-Vitamin D3 5,6-trans-Vitamin D3 5,6-trans-vitamin D3 is a member of the class of D3 vitamins that is calciol in which the double bond at position 5 adopts a trans-configuration. During exposure to sunlight, previtamin D3 and vitamin D3 in the skin become photoisomerized to 5,6-trans-vitamin D3. It has a role as a human metabolite. It is a member of D3 vitamins, a seco-cholestane, a secondary alcohol and a hydroxy seco-steroid. It is functionally related to a calciol.
5,6-trans-Vitamin D3 is a natural product found in Solanum glaucophyllum and Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 22350-41-0
VCID: VC21352516
InChI: InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

5,6-trans-Vitamin D3

CAS No.: 22350-41-0

Cat. No.: VC21352516

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5,6-trans-Vitamin D3 - 22350-41-0

CAS No. 22350-41-0
Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Standard InChI InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1
Standard InChI Key QYSXJUFSXHHAJI-FVUVGDFOSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Appearance White to Off-White Solid
Melting Point >67°C

Definition and Chemical Identity

5,6-trans-Vitamin D3, also known as 5,6-trans-Cholecalciferol, is a member of the class of D3 vitamins that is characterized by the trans-configuration of the double bond at position 5, differentiating it from the naturally occurring cis-configuration in vitamin D3 (cholecalciferol) . It forms naturally during exposure to sunlight when previtamin D3 and vitamin D3 in the skin become photoisomerized to 5,6-trans-vitamin D3 . This compound has been identified in both plant sources (Solanum glaucophyllum) and in humans (Homo sapiens) .

Chemical Properties

5,6-trans-Vitamin D3 is characterized by the following properties:

PropertyValue
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
PubChem CID5283711
InChI KeyQYSXJUFSXHHAJI-YRZJJWOYSA-N

The compound is structurally classified as a seco-cholestane, a secondary alcohol, and a hydroxy seco-steroid . Its chemical classification places it functionally as a related compound to calciol, the basic form of vitamin D.

Structural Characteristics

The defining characteristic of 5,6-trans-Vitamin D3 is the trans-configuration of the double bond at position 5, which contrasts with the cis-configuration found in regular vitamin D3. This structural difference significantly alters the three-dimensional shape of the molecule and consequently its biological activities .

The full systematic name of the compound is (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol, highlighting its complex stereochemistry . The compound is also referred to as (5E,7E)-(3S)-9,10-seco-5,7,10(19)-cholestatrien-3-ol in some contexts, emphasizing its relationship to the seco-steroid family .

Metabolic Pathway and Biological Role

5,6-trans-Vitamin D3 is considered an inactive form of vitamin D3 that undergoes a two-step hydroxylation process to become biologically active . It is first hydroxylated in the liver to form calcidiol (25-hydroxyvitamin D3), which is then further hydroxylated in the kidney to produce calcitriol (1,25-dihydroxyvitamin D3), the active hormone form .

Calcium Metabolism

Studies have investigated the role of 5,6-trans-Vitamin D3 in calcium absorption, particularly in patients with chronic renal failure. In comparative studies with dihydrotachysterol2, 5,6-trans-Vitamin D3 showed effects on calcium absorption, although dihydrotachysterol appeared to be more effective in this specific application .

Mechanism of Action

The antiproliferative activity of 1,25(OH)2-16-ene-5,6-trans-D3 appears to be at least partially irreversible. Pulse-exposure studies showed that a 4-day pulse exposure to 1,25(OH)2-16-ene-5,6-trans-D3 (10(-7) M) in liquid culture was adequate to achieve a 40% inhibition of MCF-7 clonal growth even after removal of the analogue .

For each of the growth-related parameters examined in research studies, the vitamin D3 analogue with the 5,6-trans motif was more active than 1,25(OH)2D3, while simultaneously being less calcemic . This favorable biological profile suggests significant potential for therapeutic applications.

Synthetic Studies and Production

Structural and synthetic studies of 5,6-trans-vitamin D3 have been conducted alongside investigations of the stereoisomers of 10,19-dihydrovitamin D3, including dihydrotachysterol3 . These studies have contributed to understanding the structure-activity relationships of vitamin D analogs and have informed the development of synthetic strategies for producing these compounds.

Research Applications and Future Directions

The combination of strong antiproliferative activities and reduced calcemic effects positions 5,6-trans-Vitamin D3 derivatives as promising candidates for cancer therapy. The compound 1,25(OH)2-16-ene-5,6-trans-D3 has been recommended for further testing in in vivo cancer models, as it may gain a therapeutic niche for selected malignancies .

Future research directions may include:

  • Further investigation of structure-activity relationships to optimize biological activities

  • Development of additional analogs with enhanced therapeutic properties

  • Clinical studies to evaluate the efficacy and safety of these compounds in human subjects

  • Exploration of combination therapies with established cancer treatments

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